Sarcandrone A

Description

Properties

IUPAC Name |

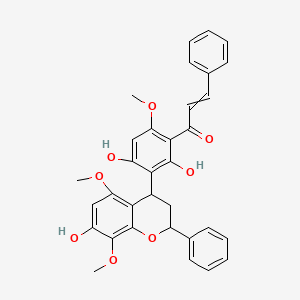

1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQIVIOAVUCHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sarcandrone A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone A, a complex natural product, has garnered interest within the scientific community. This document provides a comprehensive overview of its natural origin and a detailed technical protocol for its extraction and isolation. The primary documented source of this compound is the plant Sarcandra glabra. The isolation procedure involves a multi-step process encompassing solvent extraction, fractionation, and a series of chromatographic separations. This guide synthesizes published methodologies to provide a practical framework for researchers seeking to obtain pure this compound for further investigation.

Natural Source

This compound is a bioactive compound isolated from Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub belonging to the Chloranthaceae family.[1] This plant is widely distributed in the tropical and subtropical regions of East Asia and India, including southern China.[1] In traditional Chinese medicine, Sarcandra glabra is utilized for various ailments, and modern research has identified a rich diversity of chemical constituents within the plant, including terpenoids, coumarins, and flavonoids.[1] The leaves and roots of Sarcandra glabra are often the primary parts of the plant used for the isolation of its bioactive compounds.[2][3]

Extraction and Isolation

The isolation of this compound from Sarcandra glabra is a meticulous process that requires a combination of extraction and chromatographic techniques. The following protocol is a synthesized representation of methodologies described in the scientific literature.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a multi-stage workflow, beginning with the preparation of the plant material and culminating in the purification of the target compound.

Caption: Workflow for the Isolation of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

-

Plant Material Preparation: Air-dried leaves of Sarcandra glabra (6.5 kg) are used as the starting material.[2]

-

Extraction: The dried leaves are extracted with 95% aqueous ethanol (3 x 20 L) for 3 hours for each extraction cycle.[2]

-

Concentration: The resulting solvent is removed under reduced pressure to yield a crude extract.[2]

2.2.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in warm water (1.5 L) and then sequentially extracted with petroleum ether (3 x 3.0 L) and dichloromethane (3 x 3.0 L).[2] This partitioning separates compounds based on their polarity.

2.2.3. Chromatographic Purification

The dichloromethane fraction, which is enriched with compounds of intermediate polarity like this compound, is subjected to a series of chromatographic steps for purification.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (100–200 mesh or 200–300 mesh).[2]

-

Mobile Phase: A gradient of dichloromethane/methanol (CH2Cl2/MeOH) is used for elution, starting from 1:0 and gradually increasing the polarity to 100:1, 50:1, 25:1, and 5:1 (v/v).[2]

-

Fraction Collection: Fractions are collected based on the elution profile.

-

-

Further Purification: The fractions containing this compound, as identified by techniques such as Thin Layer Chromatography (TLC), are subjected to further purification steps. These may include:

-

Sephadex LH-20 Column Chromatography: This technique separates molecules based on their size.[2]

-

MCI Gel Column Chromatography. [2]

-

Toyopearl HW-40C Column Chromatography. [2]

-

Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., RP-C18) is often employed to obtain highly pure this compound.[2]

-

Data Presentation

The following table summarizes the key quantitative parameters of the extraction and initial fractionation process as described in the literature.

| Parameter | Value | Reference |

| Plant Material (Dried Leaves) | 6.5 kg | [2] |

| Extraction Solvent | 95% Aqueous Ethanol | [2] |

| Extraction Volume | 3 x 20 L | [2] |

| Extraction Duration (per cycle) | 3.0 hours | [2] |

| Crude Extract Yield | 796 g | [2] |

| Water for Suspension | 1.5 L | [2] |

| Petroleum Ether for Partitioning | 3 x 3.0 L | [2] |

| Dichloromethane for Partitioning | 3 x 3.0 L | [2] |

| Dichloromethane Fraction Weight | 150.0 g | [2] |

Signaling Pathways and Logical Relationships

While this document focuses on the isolation of this compound, it is important for drug development professionals to understand the broader context of natural product discovery. The following diagram illustrates the logical relationship between the natural source and the potential for drug discovery.

Caption: From Natural Source to Drug Discovery.

Conclusion

The isolation of this compound from Sarcandra glabra is a well-defined, albeit multi-step, process. This guide provides a detailed technical framework based on established scientific literature to aid researchers in obtaining this compound for further scientific inquiry and potential drug development applications. The combination of solvent extraction, liquid-liquid partitioning, and various column chromatography techniques is essential for achieving a high degree of purity. The provided workflow and protocols offer a solid foundation for laboratories equipped for natural product chemistry.

References

- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids from the leaves of <i>Sarcandra glabra</i> [cjnmcpu.com]

- 3. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Bioactive Potential of Sarcandra glabra Sesquiterpenoids: A Technical Guide

Executive Summary: While the specific compound "Sarcandrone A" remains elusive in current scientific literature, extensive research into the chemical constituents of Sarcandra glabra has unveiled a rich diversity of sesquiterpenoids with significant therapeutic potential. This technical guide consolidates the available data on a prominent class of these compounds, the sarcandrolides, which are likely the subject of interest given the phonetic similarity. This document details their discovery, historical context, chemical structures, and biological activities, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and development in this promising area of natural product chemistry.

Discovery and Historical Background

The quest for novel bioactive compounds from medicinal plants has led to extensive investigation of Sarcandra glabra, a perennial herb used in traditional Chinese medicine for a variety of ailments, including inflammation and tumors. In 2010, a significant breakthrough was reported by He et al. with the isolation and characterization of two new sesquiterpenes, sarcandralactones A and B, and five new dimeric sesquiterpenoids, sarcandrolides A-E, from the whole plants of Sarcandra glabra. The name "this compound" is not present in the peer-reviewed literature and may be a trivial name or a misnomer for one of these or other related compounds isolated from Sarcandra glabra.

The discovery of these compounds was significant as they represented novel structural skeletons. The isolation was achieved through a systematic phytochemical investigation involving solvent extraction and various chromatographic techniques. The structural elucidation of these complex molecules was accomplished using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Subsequent research on Sarcandra glabra has continued to yield a plethora of sesquiterpenoids, including additional sarcandrolides and other classes like the sarglanoids. These findings have solidified the importance of Sarcandra glabra as a valuable source of structurally diverse and biologically active natural products.

Chemical Structures

The sarcandrolides are a series of dimeric sesquiterpenoids, meaning they are formed from the joining of two C15 sesquiterpene units. Their complex, polycyclic structures are a key feature, contributing to their specific biological activities. The foundational structures of these compounds are typically based on lindenane-type sesquiterpenoid monomers.

Quantitative Biological Data

The initial biological evaluation of sarcandrolides focused on their cytotoxic effects against various cancer cell lines. Subsequent studies have also explored their anti-inflammatory properties. The following tables summarize the key quantitative data available in the literature.

Table 1: Cytotoxic Activity of Sarcandrolides

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Sarcandrolide A | HL-60 | 3.5 | He et al., 2010 |

| A-549 | 8.2 | He et al., 2010 | |

| MCF-7 | 9.1 | He et al., 2010 | |

| HCT-116 | 6.8 | He et al., 2010 | |

| Sarcandrolide B | HL-60 | > 10 | He et al., 2010 |

| A-549 | > 10 | He et al., 2010 | |

| MCF-7 | > 10 | He et al., 2010 | |

| HCT-116 | > 10 | He et al., 2010 | |

| Sarcandrolide C | HL-60 | 2.1 | He et al., 2010 |

| A-549 | 5.4 | He et al., 2010 | |

| MCF-7 | 6.3 | He et al., 2010 | |

| HCT-116 | 4.7 | He et al., 2010 |

Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Sarcandra glabra

| Compound | Assay | IC₅₀ (µM) | Reference |

| Sarglanoid C | NO production in LPS-induced RAW 264.7 cells | 17.2 ± 0.3 | Sarcanolides C–E... |

| Sarglanoid D | NO production in LPS-induced RAW 264.7 cells | 13.4 ± 0.3 | Sarcanolides C–E... |

| Sarglanoid E | NO production in LPS-induced RAW 264.7 cells | 16.6 ± 0.1 | Sarcanolides C–E... |

Experimental Protocols

Isolation of Sarcandrolides

The following is a generalized protocol based on the methods described by He et al. (2010) for the isolation of sarcandrolides from Sarcandra glabra.

-

Extraction: Air-dried and powdered whole plants of Sarcandra glabra are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of petroleum ether and ethyl acetate.

-

Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using a solvent system like methanol/chloroform.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of the individual sarcandrolides is achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, MCF-7, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds (sarcandrolides) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay

This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for a short period.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.

-

IC₅₀ Calculation: The IC₅₀ value is determined by calculating the concentration of the compound that inhibits NO production by 50% compared to the LPS-treated control.

Signaling Pathway Visualizations

The anti-inflammatory and anticancer activities of many natural products are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific interactions of sarcandrolides with these pathways require further investigation, the following diagrams illustrate the general mechanisms of these pathways, which are likely targets for these bioactive compounds.

Caption: Generalized NF-κB signaling pathway and potential points of inhibition by sarcandrolides.

Caption: Overview of the MAPK signaling cascade and potential inhibitory targets for sarcandrolides.

Preliminary Bioactivity Screening of Sarcandrone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone A, a natural compound, has garnered interest for its potential therapeutic properties. This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of this compound, focusing on its anti-inflammatory and anti-cancer activities. While specific quantitative data for this compound remains limited in publicly available literature, this document details the requisite experimental protocols and data presentation formats necessary for a thorough initial evaluation. The guide also provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action.

Introduction

Natural products are a cornerstone of drug discovery, offering a vast chemical diversity for identifying novel therapeutic agents. This compound, a compound of interest, warrants systematic investigation to elucidate its biological effects. A preliminary bioactivity screen is the crucial first step in this process, providing essential data on the compound's potential efficacy and mechanism of action. This guide focuses on two key areas of investigation: anti-inflammatory and anti-cancer activities, which are common endpoints in the initial screening of natural products.

Anti-Inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, making the identification of novel anti-inflammatory agents a significant therapeutic goal. The preliminary screening of this compound for anti-inflammatory activity would involve assessing its ability to modulate key inflammatory mediators in a cellular model of inflammation.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for anti-inflammatory activity.

Objective: To determine the dose-dependent effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) are included.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined from the dose-response curve.

Data Presentation: Anti-Inflammatory Activity of this compound

Quantitative data for this compound is not currently available in the reviewed literature. The following table is a template for presenting such data once obtained.

| Biomarker | Assay | Cell Line | IC₅₀ (µM) [95% CI] | Max Inhibition (%) |

| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | Data not available | Data not available |

| TNF-α | ELISA | RAW 264.7 | Data not available | Data not available |

| IL-6 | ELISA | RAW 264.7 | Data not available | Data not available |

Anti-Cancer Activity

The evaluation of a compound's potential to inhibit cancer cell growth and induce apoptosis is a critical component of preliminary bioactivity screening.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) are maintained in appropriate culture media and conditions.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control is included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. IC₅₀ values are calculated from the dose-response curves.

Data Presentation: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h [95% CI] |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

Experimental Protocol: Apoptosis Detection by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic cascade.

Objective: To investigate whether this compound induces apoptosis by examining the expression levels of key apoptosis-related proteins.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at its IC₅₀ concentration for 24-48 hours. Cells are then harvested and lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Signaling Pathway Analysis

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action. Based on the common mechanisms of anti-inflammatory and anti-cancer agents, the NF-κB and MAPK signaling pathways are primary targets for investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anti-cancer drugs.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

A clear workflow is essential for the systematic screening of natural products.

Unveiling the Anti-Cancer Arsenal of Sarcandra glabra: A Mechanistic Exploration

For Immediate Release

Shanghai, China – November 18, 2025 – While the specific compound "Sarcandrone A" remains uncharacterized in publicly available scientific literature, a deep dive into the medicinal plant Sarcandra glabra (Thunb.) Nakai, a member of the Chloranthaceae family, reveals a treasure trove of bioactive constituents with significant anti-cancer potential. This technical guide synthesizes the current understanding of the mechanisms of action of key compounds isolated from Sarcandra glabra, offering insights for researchers, scientists, and drug development professionals.

Sarcandra glabra, a herb long used in traditional Chinese medicine, has been shown to possess anti-inflammatory, antiviral, and notably, anti-tumor properties.[1][2] Over 200 chemical compounds have been isolated from this plant, including sesquiterpenes, flavonoids, phenolic acids, and coumarins.[2] Among these, several compounds have demonstrated promising anti-cancer activities in preclinical studies. This guide will focus on the elucidated mechanisms of a key bioactive compound, uvangoletin, and touch upon other active constituents.

Uvangoletin: A Multi-pronged Assault on Cancer Cells

Uvangoletin, a dihydrochalcone extracted from Sarcandra glabra, has emerged as a potent anti-cancer agent, particularly against hepatocellular carcinoma (HCC).[3] Its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis) and cellular recycling (autophagy), as well as the inhibition of cancer cell invasion and migration.[3]

Induction of Apoptosis and Autophagy

Studies on HepG2 human hepatocellular carcinoma cells have shown that uvangoletin can trigger both apoptotic and autophagic cell death.[3] This dual-action is significant as it suggests a robust mechanism for eliminating cancer cells. Interestingly, the inhibition of uvangoletin-induced autophagy was found to suppress apoptosis, indicating a complex interplay between these two cellular processes.[3]

Inhibition of Metastasis

A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. Uvangoletin has been shown to inhibit the invasion and migration of HCC cells, key steps in the metastatic cascade.[3] This anti-metastatic effect is linked to its ability to modulate the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.

Modulation of Key Signaling Pathways

The anti-cancer effects of uvangoletin are orchestrated through its influence on several critical intracellular signaling pathways. Mechanistic studies have revealed that uvangoletin treatment leads to a significant decrease in the phosphorylation (and thus activation) of key proteins in the following pathways:[3]

-

Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

MAPK Pathway: The mitogen-activated protein kinase pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Uvangoletin was found to decrease the phosphorylation of JNK, ERK, and p38 MAPKs.[3]

-

TGFβ/Smad2 Pathway: This pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production, and its dysregulation is often implicated in cancer progression.

The simultaneous targeting of these multiple pathways underscores the potential of uvangoletin as a promising anti-cancer therapeutic.

Other Bioactive Compounds from Sarcandra glabra

While uvangoletin has been a major focus of recent research, other compounds from Sarcandra glabra also exhibit anti-cancer properties:

-

Rosmarinic Acid: This phenolic compound has been shown to inhibit the proliferation and migration of MDA-MB-231 breast cancer cells and promote their apoptosis.[4]

-

Caffeic acid 3,4-dihydroxyphenethyl ester (CADPE): This natural polyphenol has demonstrated potent in vitro anti-cancer activity against various cancer cell lines and has shown in vivo efficacy in reducing tumor growth in mouse models of hepatoma and sarcoma.[1]

Quantitative Data Summary

| Compound | Cell Line | Assay | Result | Reference |

| Uvangoletin | HepG2 | MTT Assay | Inhibition of cell proliferation | [3] |

| Uvangoletin | HepG2 Xenograft | In vivo | Inhibition of tumor growth | [3] |

| Rosmarinic Acid | MDA-MB-231 | Not Specified | Repressed cell proliferation and migration, facilitated apoptosis | [4] |

| CADPE | H22 (Hepatoma) | In vivo | Significantly decreased tumor growth (2.5mg/kg ip) | [1] |

| CADPE | S180 (Sarcoma) | In vivo | Significantly decreased tumor growth (2.5mg/kg ip) | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies on uvangoletin generally include:

-

Cell Culture: Maintenance of hepatocellular carcinoma cell lines (e.g., HepG2) in appropriate culture media and conditions.

-

MTT Assay: A colorimetric assay to assess cell metabolic activity, used as an indicator of cell viability and proliferation, to determine the cytotoxic effects of uvangoletin.

-

Flow Cytometry: Used to quantify the percentage of apoptotic cells after treatment with uvangoletin, typically using Annexin V and propidium iodide staining.

-

Immunofluorescence Assay: To visualize and quantify autophagic vesicles (autophagosomes) within cells, often using antibodies against LC3, a key autophagy marker.

-

Wound Healing Assay and Transwell Invasion/Migration Assays: In vitro assays to assess the effect of uvangoletin on the migratory and invasive capabilities of cancer cells.

-

Western Blotting: A technique used to detect and quantify the expression levels of specific proteins and their phosphorylation status (e.g., p-JNK, p-ERK, p-p38, p-AKT, p-mTOR) to elucidate the signaling pathways affected by uvangoletin.

-

Xenograft Model: In vivo studies where human cancer cells (e.g., HepG2) are implanted into immunodeficient mice to evaluate the anti-tumor efficacy of uvangoletin in a living organism.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further clarify the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Caption: Uvangoletin inhibits the Akt/mTOR, MAPK, and TGFβ/Smad2 signaling pathways, leading to diverse anti-cancer effects.

Caption: A generalized workflow for investigating the anti-cancer properties of compounds from Sarcandra glabra.

Conclusion and Future Directions

The compounds isolated from Sarcandra glabra, particularly uvangoletin, present compelling evidence for their potential as novel anti-cancer agents. Their ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis suggests a promising therapeutic window. Future research should focus on the detailed elucidation of the molecular targets of these compounds, their pharmacokinetic and pharmacodynamic properties, and their efficacy in a broader range of cancer models. The development of synthetic analogs could also lead to improved potency and drug-like properties. While the journey from natural product to clinical application is long and arduous, the anti-cancer arsenal of Sarcandra glabra certainly warrants further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uvangoletin, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The therapeutic effect and targets of herba Sarcandrae on breast cancer and the construction of a prognostic signature consisting of inflammation-related genes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Sarcandrone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcandrone A, a naturally occurring hybrid flavan-chalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the medicinal plant Sarcandra glabra, this compound has demonstrated noteworthy anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activity, and a visual representation of its known signaling pathways.

Physicochemical Properties

This compound is a yellow powder. While specific quantitative data such as melting point, boiling point, and density have not been extensively reported in publicly available literature, its fundamental chemical and physical characteristics have been described.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1190225-47-8 | N/A |

| Molecular Formula | C30H24O6 | N/A |

| Appearance | Yellow powder | N/A |

| Compound Type | Flavan-chalcone hybrid | [1] |

| Natural Source | Sarcandra glabra (formerly Chloranthus spicatus) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Spectroscopic Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for elucidating the complex molecular structure of this compound. This data provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

(Note: Specific ¹H and ¹³C NMR spectral data for this compound are not available in the provided search results.)

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would reveal characteristic absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and other structural features.

(Note: Specific IR spectral data for this compound is not available in the provided search results.)

1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems present in the flavan and chalcone moieties of this compound.

(Note: Specific UV-Vis spectral data for this compound is not available in the provided search results.)

1.1.4. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

(Note: Specific mass spectrometry data for this compound is not available in the provided search results.)

Biological Activity and Signaling Pathways

This compound has shown promising biological activities, primarily as an anti-inflammatory and anticancer agent. Its mechanisms of action are believed to involve the modulation of key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of compounds isolated from Sarcandra glabra have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines. This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activity or preventing NF-κB nuclear translocation.

Anticancer Activity: Induction of Apoptosis

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. One of the primary mechanisms by which chemotherapeutic agents induce cancer cell death is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of caspases, which are proteases that execute the cell death program. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. While the precise apoptotic pathway activated by this compound is yet to be fully elucidated, it is hypothesized to involve the activation of this caspase cascade, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

3.1.1. Materials

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

3.1.2. Protocol

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Western Blot Analysis for NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the detection of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms, to assess the effect of this compound.

3.2.1. Materials

-

Cancer cell lines

-

This compound

-

LPS (lipopolysaccharide) or other inflammatory stimulus

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with Tween 20)

-

ECL detection reagent

-

Chemiluminescence imaging system

3.2.2. Protocol

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

References

The Genus Sarcandra: A Rich Source of Novel Bioactive Compounds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Sarcandra, belonging to the family Chloranthaceae, has a long history of use in traditional medicine, particularly in China and Southeast Asia. Modern scientific investigation has unveiled a wealth of structurally diverse and biologically active compounds within this genus, with Sarcandra glabra being the most extensively studied species. This technical guide provides a comprehensive overview of the novel compounds isolated from Sarcandra, their potential therapeutic applications, and the methodologies employed in their discovery and evaluation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug development.

Major Classes of Bioactive Compounds in Sarcandra

Phytochemical investigations of the genus Sarcandra have led to the isolation and identification of over 400 chemical constituents.[1][2] These compounds are primarily categorized into several major classes, each exhibiting a range of promising biological activities.

-

Sesquiterpenoids: This is one of the most characteristic and abundant classes of compounds in Sarcandra. They are known for their complex and diverse structures, including lindenane, eudesmane, and eremophilane types, as well as their dimeric and trimeric forms.[3] Many sesquiterpenoids from Sarcandra have demonstrated significant anti-inflammatory and anti-tumor activities.[4]

-

Flavonoids: A wide array of flavonoids, including flavones, flavonols, and their glycosides, have been isolated from Sarcandra.[4][5] These compounds are major contributors to the antioxidant and anti-inflammatory properties of the plant extracts.[4]

-

Coumarins: Various coumarins and their glycosides have been identified in Sarcandra, contributing to the plant's diverse pharmacological profile.[4]

-

Phenolic Acids: Caffeoylquinic acid derivatives, such as rosmarinic acid and chlorogenic acid, are prominent phenolic acids in Sarcandra. These compounds are well-known for their potent antioxidant and anti-inflammatory effects.[4]

-

Lignans: Several lignans have also been reported from this genus, adding to the chemical diversity and potential bioactivities.[1]

Experimental Protocols for Compound Discovery and Bioactivity Assessment

The discovery of novel compounds from Sarcandra and the evaluation of their therapeutic potential involve a series of systematic experimental procedures.

Isolation and Purification of Bioactive Compounds

The general workflow for isolating and purifying compounds from Sarcandra is outlined below.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review [frontiersin.org]

- 5. [Studies on flavonoid glycosides of Sarcandra glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Extraction of Sarcandrone A: An Application Note and Protocol for Researchers

For Immediate Release

[City, State] – [Date] – A detailed application note and high-yield extraction protocol for Sarcandrone A, a promising bioactive compound isolated from Sarcandra glabra, is now available for researchers, scientists, and drug development professionals. This document provides comprehensive methodologies, quantitative data, and visual workflows to facilitate the efficient isolation of this valuable sesquiterpenoid for further investigation into its therapeutic potential.

This compound has garnered significant interest in the scientific community for its potential anti-inflammatory and anti-cancer properties. This application note outlines a robust and efficient Microwave-Assisted Extraction (MAE) protocol, which has been shown to be a superior method for extracting bioactive compounds from plant materials, offering improved yields and reduced extraction times compared to conventional methods.

Summary of Extraction Methods and Yields

Several methods can be employed for the extraction of compounds from Sarcandra glabra. The following table summarizes a comparison of different extraction techniques. While specific yield data for this compound is not widely published, studies on similar compounds and general components of Sarcandra glabra indicate that modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency and yield of active components over traditional methods. For instance, one study highlighted that microwave extraction is a superior method in terms of speed and the yield of available components from Sarcandra glabra when compared to methods like cold-soaking, percolation, and reflux extraction.

| Extraction Method | Typical Solvents | Key Parameters | Reported Yield/Efficiency | Reference |

| Conventional Solid-Liquid Extraction | 95% Ethanol | Reflux or maceration for extended periods (e.g., 3 x 3 hours) | Low yield for specific sesquiterpenoids (e.g., 2.4 mg of a new sesquiterpenoid from 6.5 kg of dried leaves) | [1] |

| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | Optimized temperature, time, and microwave power | Generally higher yields and shorter extraction times for bioactive compounds from plant materials. Considered a fast, economical, and efficient method.[2] | [2] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures | Optimized ultrasonic power, time, and temperature | Higher content of availability components compared to some conventional methods. | [2] |

Experimental Protocol: High-Yield Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized MAE methods for the extraction of sesquiterpenoids and other bioactive compounds from plant matrices and is adapted for the high-yield extraction of this compound from Sarcandra glabra.

1. Plant Material Preparation:

- Collect fresh, healthy leaves of Sarcandra glabra.

- Wash the leaves thoroughly with distilled water to remove any dirt and debris.

- Air-dry the leaves in the shade or use a lyophilizer for complete drying.

- Grind the dried leaves into a fine powder (40-60 mesh) using a laboratory mill.

2. Microwave-Assisted Extraction:

- Place 10 g of the dried Sarcandra glabra powder into a microwave-safe extraction vessel.

- Add 200 mL of 80% (v/v) ethanol in distilled water to the vessel.

- Set the microwave extractor to the following parameters:

- Microwave power: 500 W

- Extraction temperature: 60°C

- Extraction time: 20 minutes

- After extraction, allow the mixture to cool to room temperature.

- Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

- Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent to maximize the yield.

- Combine the filtrates from both extractions.

3. Purification of this compound:

- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

- Suspend the crude extract in distilled water and partition successively with petroleum ether, dichloromethane, and ethyl acetate. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the dichloromethane or ethyl acetate fraction.

- Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

- Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.

- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Experimental Workflow

Caption: Workflow for the high-yield extraction and purification of this compound.

Signaling Pathway Modulation by this compound

Preliminary studies on extracts of Sarcandra glabra and related compounds suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some compounds isolated from Sarcandra glabra have been shown to suppress the activation of NF-κB.[3] This suggests that this compound may inhibit inflammation by preventing the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. An extract of Sarcandra glabra has been reported to induce the expression of p21, a cell cycle inhibitor, by up-regulating the TGF-β pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4] This indicates a potential mechanism for the anti-cancer activity of this compound.

Caption: Putative signaling pathways modulated by this compound.

This application note provides a foundational protocol for the high-yield extraction of this compound. Researchers are encouraged to further optimize the parameters based on their specific equipment and research goals. The elucidation of the precise mechanisms by which this compound modulates cellular signaling pathways will be critical for the development of novel therapeutics.

References

- 1. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. sciencedaily.com [sciencedaily.com]

Application Note: Quantitative Analysis of Sarcandrone A by High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sarcandrone A, a bioactive sesquiterpenoid found in Sarcandra glabra.[1][2] The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications.

Introduction

This compound is a sesquiterpenoid isolated from Sarcandra glabra (Thunb.) Nakai, a plant used in traditional Chinese medicine.[1][2] This compound, along with other constituents of S. glabra, has garnered interest for its potential pharmacological activities.[3][4] Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Sarcandra glabra plant material (dried and powdered)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA) in a gradient |

| Gradient Program | 0-20 min, 30-70% Acetonitrile; 20-25 min, 70-30% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Extraction from Sarcandra glabra)

Several methods can be employed for the extraction of active components from Sarcandra glabra. Microwave-assisted extraction is often efficient.

-

Accurately weigh 1.0 g of powdered Sarcandra glabra into a suitable extraction vessel.

-

Add 20 mL of methanol.

-

Perform microwave-assisted extraction at 60 °C for 10 minutes.

-

Cool the extract to room temperature and centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

The filtered extract is now ready for HPLC analysis.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and recovery.[5]

Specificity

The specificity of the method was determined by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the this compound peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks at this retention time in the blank chromatogram.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration of this compound.

Precision

The precision of the method was assessed by performing intra-day and inter-day analyses of a quality control (QC) sample at a known concentration. The relative standard deviation (RSD) of the measurements was calculated.

Accuracy and Recovery

The accuracy of the method was determined using a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the mixture was analyzed. The percentage recovery was then calculated.

Results and Data Presentation

The quantitative data from the method validation is summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Intra-day Precision (RSD%) | < 2.0% |

| Inter-day Precision (RSD%) | < 3.0% |

| Accuracy (Recovery %) | 98.0% - 102.0% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound in Sarcandra glabra extracts. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting for the analysis of this important bioactive compound.

References

- 1. Sesquiterpenoids from the leaves of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids from the leaves of <i>Sarcandra glabra</i> [cjnmcpu.com]

- 3. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Sarcandrone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Sarcandrone A. This compound is a chalcone derivative isolated from the herbs of Chloranthus spicatus and Sarcandra hainanensis.[1] This protocol provides optimized parameters for chromatography and mass spectrometry, along with a comprehensive guide to sample preparation, enabling researchers to accurately measure this compound in various matrices. The provided methodologies are intended to serve as a starting point for method development and can be adapted based on specific instrumentation and research needs.

Introduction

This compound is a biflavonoid with a chalcone structure that has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, natural product characterization, and quality control of herbal preparations. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the ideal choice for analyzing complex samples. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI).

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS/MS method.

| Property | Value | Reference |

| Chemical Name | (2E)-1-[3-[(2R,4R)-3,4-dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,4-dihydroxy-6-methoxyphenyl]-3-phenyl-2-propen-1-one | [2] |

| Molecular Formula | C33H30O8 | [1][2] |

| Molecular Weight | 554.59 g/mol | [2][3] |

| Class | Chalcone, Biflavonoid | [1] |

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. Optimization may be required depending on the specific matrix.

-

Grinding: Grind the dried plant material to a fine powder (approximately 40-50 mesh).

-

Extraction:

-

Weigh 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex the mixture for 1 minute.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC) Parameters

The following chromatographic conditions are recommended as a starting point. The column and mobile phase composition can be adjusted to optimize separation and peak shape.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35°C |

Mass Spectrometry (MS) Parameters

The following parameters are for a triple quadrupole mass spectrometer using electrospray ionization. These should be optimized for the specific instrument being used.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) for this compound

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. The precursor ion for this compound is its deprotonated molecule [M-H]⁻ at m/z 553.6. The product ions are generated by the fragmentation of the precursor ion in the collision cell. Based on the typical fragmentation patterns of chalcones and biflavonoids, the following MRM transitions are proposed for this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) (Starting Point) | Declustering Potential (V) (Starting Point) |

| 553.6 | 449.1 | [M-H-C6H5CO]⁻ | 25 | 80 |

| 553.6 | 297.1 | [M-H-C15H11O3]⁻ | 35 | 80 |

| 553.6 | 119.0 | [C6H5CO]⁻ | 40 | 80 |

Note: The collision energy and declustering potential values are starting points and should be optimized for your specific instrument to achieve the best sensitivity and specificity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical workflow of the LC-MS/MS analysis for this compound.

Caption: LC-MS/MS workflow for this compound analysis.

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection of this compound using LC-MS/MS. The outlined sample preparation, liquid chromatography, and mass spectrometry parameters offer a solid foundation for researchers. The provided MRM transitions and workflow diagrams will aid in the successful implementation and optimization of this method for various research and drug development applications.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Sarcandrone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of in vitro cell-based assays to evaluate the anti-cancer, anti-inflammatory, and antioxidant properties of Sarcandrone A, a natural compound of interest for drug discovery.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following assays are crucial for characterizing its anti-cancer potential.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 of this compound (µM) |

| A549 | Lung Cancer | 15.6 ± 1.2 |

| HeLa | Cervical Cancer | 10.2 ± 0.8 |

| MCF-7 | Breast Cancer | 25.4 ± 2.1 |

| HepG2 | Liver Cancer | 18.9 ± 1.5 |

Experimental Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Quantitative Data Summary

| Cell Line | This compound (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| A549 | 15 | 25.3 ± 2.1 | 15.8 ± 1.7 |

| HeLa | 10 | 30.1 ± 2.5 | 18.2 ± 1.9 |

Experimental Protocol

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate cell populations: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Quantitative Data Summary

| Cell Line | This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| A549 | 15 | 45.2 ± 3.5 | 20.1 ± 1.8 | 34.7 ± 3.1 |

| HeLa | 10 | 40.8 ± 3.2 | 18.5 ± 1.5 | 40.7 ± 3.6 |

Experimental Protocol

-

Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: this compound Induced Apoptosis and Cell Cycle Arrest

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Quantitative Data Summary

| Cell Line | Treatment | NO Production (µM) | % Inhibition |

| RAW 264.7 | Control | 0.5 ± 0.1 | - |

| RAW 264.7 | LPS (1 µg/mL) | 25.3 ± 2.0 | - |

| RAW 264.7 | LPS + this compound (10 µM) | 12.1 ± 1.1 | 52.2 ± 4.3 |

| RAW 264.7 | LPS + this compound (25 µM) | 6.8 ± 0.7 | 73.1 ± 2.8 |

Experimental Protocol

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.

Experimental Workflow

Antioxidant Activity

This compound possesses antioxidant properties, which can be evaluated by its ability to scavenge free radicals.

DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Quantitative Data Summary

| Compound | IC50 (µg/mL) |

| This compound | 22.5 ± 1.8 |

| Ascorbic Acid (Standard) | 8.7 ± 0.5 |

Experimental Protocol

-

Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a 0.2 mM methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay

This assay assesses the capacity of this compound to scavenge the ABTS radical cation.

Quantitative Data Summary

| Compound | IC50 (µg/mL) |

| This compound | 15.8 ± 1.3 |

| Trolox (Standard) | 6.2 ± 0.4 |

Experimental Protocol

-

ABTS Radical Generation: Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours before use.

-

Reaction Mixture: Mix 10 µL of this compound at various concentrations with 1 mL of the ABTS radical solution.

-

Incubation: Incubate for 6 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

Application Notes and Protocols for In Vivo Animal Models in Sarcandrone A Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Sarcandrone A is a bioactive compound isolated from Sarcandra glabra, a plant with a history of use in traditional medicine for treating various ailments, including inflammation and tumors. Emerging research suggests that extracts of Sarcandra glabra possess significant anti-inflammatory, anti-cancer, and neuroprotective properties. While comprehensive in vivo studies specifically on this compound are currently limited, the known biological activities of the plant extract provide a strong rationale for investigating this compound in relevant animal models.

Disclaimer: The following application notes and protocols propose in vivo models for this compound based on the documented therapeutic potential of Sarcandra glabra extracts. These are suggested starting points for research, and optimization will be necessary as more data on the specific mechanisms of this compound become available.

II. Proposed In Vivo Models for this compound Studies

Based on the established biological activities of Sarcandra glabra extracts, the following animal models are proposed for the preclinical evaluation of this compound.

Anti-Inflammatory Models

| Model | Species | Inducing Agent | Key Outcome Measures | Relevance |

| Acute Lung Injury (ALI) | Mouse | Lipopolysaccharide (LPS) | Lung wet-to-dry weight ratio, inflammatory cell infiltration in BALF, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), histopathology of lung tissue. | Models sepsis-induced acute respiratory distress syndrome (ARDS). |

| Paw Edema | Rat/Mouse | Carrageenan | Paw volume/thickness, myeloperoxidase (MPO) activity, cytokine levels in paw tissue, histopathology. | A classic model of acute inflammation to assess anti-edematous and anti-inflammatory effects. |

Anti-Cancer Models

| Model | Species | Cell Line | Key Outcome Measures | Relevance |

| Xenograft Tumor Model | Nude Mice (immunodeficient) | Human cancer cell lines (e.g., A549 - lung, HCT116 - colon) | Tumor volume and weight, survival rate, biomarker analysis of tumor tissue (e.g., proliferation markers, apoptosis markers). | Evaluates the direct anti-tumor activity of a compound on human cancers. |

| Syngeneic Tumor Model | BALB/c Mice (immunocompetent) | 4T1 (murine breast cancer) | Primary tumor growth, spontaneous metastasis to distant organs (e.g., lungs, liver), immune cell infiltration into the tumor. | Assesses anti-tumor efficacy in the context of a competent immune system and metastatic disease. |

Neuroprotective Models

| Model | Species | Inducing Agent/Method | Key Outcome Measures | Relevance |

| Cognitive Impairment | Mouse | Scopolamine | Performance in behavioral tests (e.g., Morris water maze, Y-maze), acetylcholinesterase (AChE) activity in the brain, neurotransmitter levels, hippocampal histopathology. | Models cholinergic dysfunction and memory deficits relevant to Alzheimer's disease. |

| Parkinson's Disease | Rat | 6-hydroxydopamine (6-OHDA) | Rotational behavior (apomorphine-induced), loss of dopaminergic neurons in the substantia nigra, dopamine levels in the striatum, motor function tests. | Mimics the progressive loss of dopaminergic neurons characteristic of Parkinson's disease. |

III. Experimental Protocols

Protocol for Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice[1][2][3][4]

Objective: To evaluate the anti-inflammatory effect of this compound on LPS-induced acute lung injury.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (dissolved in a suitable vehicle, e.g., DMSO then diluted in saline)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Phosphate-buffered saline (PBS), sterile

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for lung wet-to-dry weight ratio and histopathology

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing:

-

Group 1: Vehicle control (saline)

-

Group 2: LPS + Vehicle

-

Group 3: LPS + this compound (low dose)

-

Group 4: LPS + this compound (high dose)

-

Group 5: LPS + Dexamethasone (positive control)

-

-

This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

-

LPS Instillation: Anesthetize mice. Intratracheally instill LPS (5 mg/kg) in 50 µL of sterile saline. The vehicle control group receives saline only.

-

Monitoring: Monitor animals for signs of distress.

-

Sample Collection (24 hours post-LPS):

-

Euthanize mice.

-

Collect blood via cardiac puncture for serum cytokine analysis.

-